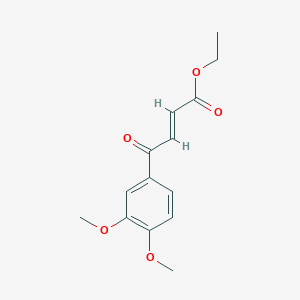
(e)-Ethyl 4-(3,4-dimethoxyphenyl)-4-oxobut-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(e)-Ethyl 4-(3,4-dimethoxyphenyl)-4-oxobut-2-enoate is an organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group and an oxobutenoate moiety. It is often studied for its potential biological activities and its role in synthetic organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (e)-Ethyl 4-(3,4-dimethoxyphenyl)-4-oxobut-2-enoate typically involves the reaction of ethyl acetoacetate with 3,4-dimethoxybenzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by an esterification step to yield the final product. The reaction conditions often include the use of a base such as piperidine or pyridine, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
(e)-Ethyl 4-(3,4-dimethoxyphenyl)-4-oxobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(e)-Ethyl 4-(3,4-dimethoxyphenyl)-4-oxobut-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research has explored its potential therapeutic applications, particularly in the treatment of inflammatory diseases and as a precursor for drug development.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of (e)-Ethyl 4-(3,4-dimethoxyphenyl)-4-oxobut-2-enoate involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response. Additionally, its antioxidant properties are linked to its ability to scavenge free radicals and reduce oxidative stress.
類似化合物との比較
Similar Compounds
(e)-4-(3,4-Dimethoxyphenyl)but-3-en-1-ol: Known for its anti-inflammatory activity and used in similar applications.
(e)-4-(3,4-Dimethoxyphenyl)but-3-en-1-yl acetate: Another derivative with potential biological activities.
(e)-1-(3,4-Dimethoxyphenyl)butadiene: Studied for its pharmacological properties.
Uniqueness
(e)-Ethyl 4-(3,4-dimethoxyphenyl)-4-oxobut-2-enoate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry.
生物活性
(E)-Ethyl 4-(3,4-dimethoxyphenyl)-4-oxobut-2-enoate, also known as VAC, is a compound that has garnered attention for its potential biological activities. This article explores its properties, biological effects, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C14H16O5 |
| Molecular Weight | 264.28 g/mol |
| Melting Point | 181 °C |
| Boiling Point | 422.1 ± 45.0 °C (Predicted) |
| Density | 1.241 ± 0.06 g/cm³ (Predicted) |
| pKa | 3.18 ± 0.10 (Predicted) |
These properties indicate that the compound is relatively stable under standard conditions and may have significant interactions in biological systems due to its functional groups.
Antioxidant Activity
Research has indicated that this compound exhibits notable antioxidant properties. Antioxidants are crucial in neutralizing free radicals, which can cause cellular damage and contribute to various diseases.
A study demonstrated that compounds with similar structures showed a strong ability to scavenge free radicals and protect cells from oxidative stress. The specific mechanisms through which this compound exerts its antioxidant effects are still under investigation but may involve the modulation of signaling pathways related to oxidative stress response.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. It was found to exhibit inhibitory effects against several bacterial strains, suggesting its potential use as a natural preservative or therapeutic agent.
In vitro studies indicated that the compound could inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, highlighting the effective dosage required for antimicrobial activity.
Case Studies and Research Findings
-
Antioxidant Efficacy :
- A comparative analysis showed that the compound's antioxidant capacity was comparable to well-known antioxidants like ascorbic acid.
- The study utilized various assays, including DPPH and ABTS radical scavenging tests, to quantify antioxidant activity.
-
Antimicrobial Studies :
- In a controlled experiment, various concentrations of this compound were tested against foodborne pathogens.
- Results indicated a dose-dependent response in bacterial inhibition, with higher concentrations leading to greater efficacy.
-
Cytotoxicity Assessments :
- Preliminary cytotoxicity studies on human cell lines revealed that while the compound exhibited antimicrobial properties, it did not significantly affect normal human cells at therapeutic concentrations.
- This suggests a favorable safety profile for potential therapeutic applications.
特性
分子式 |
C14H16O5 |
|---|---|
分子量 |
264.27 g/mol |
IUPAC名 |
ethyl (E)-4-(3,4-dimethoxyphenyl)-4-oxobut-2-enoate |
InChI |
InChI=1S/C14H16O5/c1-4-19-14(16)8-6-11(15)10-5-7-12(17-2)13(9-10)18-3/h5-9H,4H2,1-3H3/b8-6+ |
InChIキー |
WXFQMQWBEXMWOA-SOFGYWHQSA-N |
異性体SMILES |
CCOC(=O)/C=C/C(=O)C1=CC(=C(C=C1)OC)OC |
正規SMILES |
CCOC(=O)C=CC(=O)C1=CC(=C(C=C1)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















